molecular formula C11H10F6N2O B13028265 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL

Cat. No.: B13028265
M. Wt: 300.20 g/mol
InChI Key: GOYMZHGHMBJJIX-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both a hexafluoroisopropanol group and a tetrahydroquinoxaline moiety, making it a valuable substance in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL typically involves the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoroisopropanol group enhances the compound’s ability to participate in these interactions, thereby influencing the activity of enzymes or receptors it binds to .

Comparison with Similar Compounds

Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is unique due to the presence of both the hexafluoroisopropanol and tetrahydroquinoxaline groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high polarity and specific molecular interactions .

Properties

Molecular Formula

C11H10F6N2O

Molecular Weight

300.20 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-yl)propan-2-ol

InChI

InChI=1S/C11H10F6N2O/c12-10(13,14)9(20,11(15,16)17)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5,18-20H,3-4H2

InChI Key

GOYMZHGHMBJJIX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

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